4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one
Overview
Description
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a piperidine ring substituted with two methyl groups at positions 3 and 5, and a methyl group at position 7 of the chromen-2-one core.
Mechanism of Action
Target of Action
Compounds with a similar piperidine core have been shown to inhibit the h1n1 influenza virus
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted properties such as melting point, boiling point, and density suggest that it may have certain bioavailability characteristics .
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated chromen-2-one intermediate.
Methylation: The final step involves the methylation of the piperidine ring at positions 3 and 5 using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of chroman-2-one derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-dimethylpiperidin-1-yl)methyl)benzoic acid
- 4-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-thiazol-2-amine
- 4-((3,5-dimethylpiperidin-1-yl)methyl)benzonitrile
Uniqueness
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. The presence of the piperidine ring further enhances its pharmacological potential, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-4-5-16-15(8-18(20)21-17(16)7-12)11-19-9-13(2)6-14(3)10-19/h4-5,7-8,13-14H,6,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQYYSLJMFFRTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=CC(=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322886 | |
Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646143 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
844826-44-4 | |
Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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